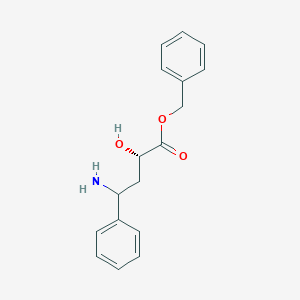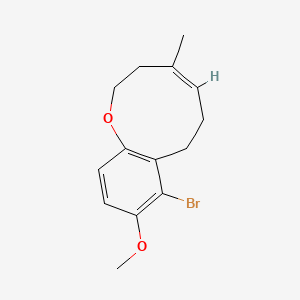![molecular formula C12H16N4O8 B14112010 (3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid and its enantiomer (3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid are complex organic molecules. These compounds belong to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired heterocyclic ring structure.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, they may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in their observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
- (3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Uniqueness
These compounds are unique due to their specific stereochemistry and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to other similar heterocyclic compounds, they may exhibit different reactivity and biological activities, making them valuable for specific applications.
特性
分子式 |
C12H16N4O8 |
|---|---|
分子量 |
344.28 g/mol |
IUPAC名 |
(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid |
InChI |
InChI=1S/2C6H8N2O4/c2*9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2*2-4,7H,1H2,(H,8,9)(H,10,11)/t2*2-,3-,4-/m10/s1 |
InChIキー |
RDIJEATTYWWNKA-ACIRMZHZSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H](N1)C(=O)O)ONC2=O.C1[C@H]2[C@@H]([C@H](N1)C(=O)O)ONC2=O |
正規SMILES |
C1C2C(C(N1)C(=O)O)ONC2=O.C1C2C(C(N1)C(=O)O)ONC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


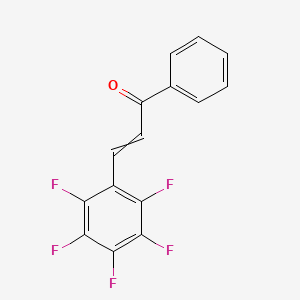
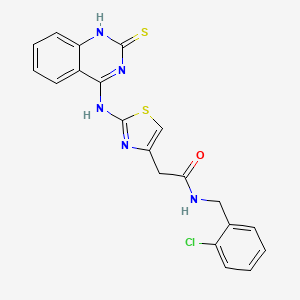
![3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14111963.png)
![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)
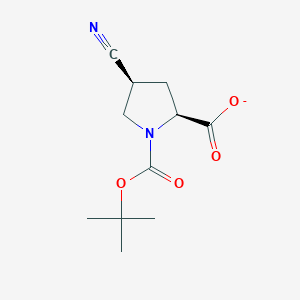
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)


![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)
